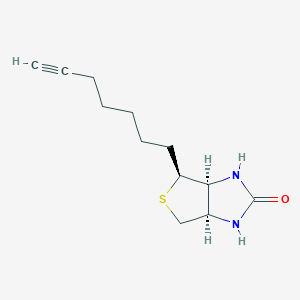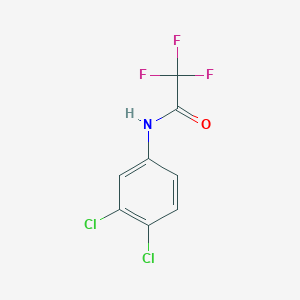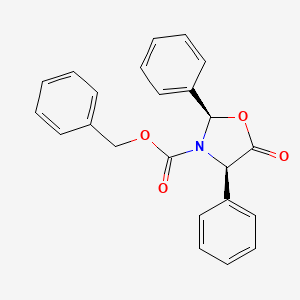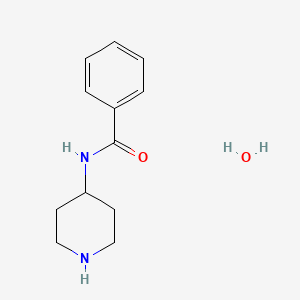
4-Benzamidopiperidine hydrate; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzamidopiperidine hydrate, also known as N-(4-Piperidyl)benzamide hydrate, is a compound with the molecular formula C12H16N2O.H2O . It has a molecular weight of 222.29 . The compound is typically a solid at 20°C .
Molecular Structure Analysis
The InChI code for 4-Benzamidopiperidine hydrate is 1S/C12H16N2O.H2O/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2,(H,14,15);1H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
4-Benzamidopiperidine hydrate is a solid at 20°C . The compound has a melting point range of 142.0 to 146.0°C .
Applications De Recherche Scientifique
4-Benzamidopiperidine hydrate has a variety of scientific research applications. It is often used as a reagent in organic synthesis, as a ligand in coordination chemistry, and as a catalyst in the production of polymers and other products. 4-Benzamidopiperidine hydrate; 98% has also been used in the synthesis of a number of biologically active compounds, including antibiotics, antiviral agents, and antitumor agents. Additionally, 4-Benzamidopiperidine hydrate; 98% has been used as a reagent in the synthesis of a variety of pharmaceuticals, including anticonvulsants, anticoagulants, and anti-inflammatory agents.
Mécanisme D'action
Target of Action
The primary target of N-(Piperidin-4-yl)benzamide hydrate, also known as 4-Benzamidopiperidine Hydrate, is Hypoxia-inducible factor 1 (HIF-1) . HIF-1 is a transcription factor that plays a crucial role in cellular response to hypoxia, or low oxygen conditions . It is composed of two subunits: HIF-1α, which is unique to HIF-1 and determines its activity, and HIF-1β, which is constitutively expressed in cells .
Mode of Action
N-(Piperidin-4-yl)benzamide hydrate interacts with its target, HIF-1, by inducing the expression of the HIF-1α protein . This interaction results in changes in the transcription and expression of target genes that allow cells to adapt to hypoxic conditions . Specifically, it has been found to induce the expression of the downstream target gene p21 .
Biochemical Pathways
The activation of HIF-1 by N-(Piperidin-4-yl)benzamide hydrate affects several biochemical pathways. HIF-1α promotes the transcription and expression of target genes that accelerate glycolysis in tumor cells and upregulates a variety of growth factors . This allows cancer cells to proliferate, differentiate, and adapt to the hypoxic microenvironment . On the other hand, overexpression of HIF-1α in hypoxic cancer cells can inhibit cell division by inducing p21, p27, or p53 and promote apoptosis by inducing p53, Nip3, Noxa, or HGTD-P .
Pharmacokinetics
It is known that the compound shows significant inhibitory bioactivity in hepg2 cells, with ic50 values of 012 and 013 μM for two of its derivatives .
Result of Action
The action of N-(Piperidin-4-yl)benzamide hydrate results in both molecular and cellular effects. At the molecular level, it induces the expression of HIF-1α protein and the downstream target gene p21 . At the cellular level, it upregulates the expression of cleaved caspase-3, promoting apoptosis in tumor cells .
Action Environment
The action of N-(Piperidin-4-yl)benzamide hydrate is influenced by environmental factors, particularly the presence of hypoxia. Hypoxia can increase the expression of HIF, which is beneficial for the formation of hepatic vessels, invasion, and metastasis, thereby promoting the development of tumors . Inducing hif gene overexpression can also promote the expression of apoptosis-related proteins such as bax and bad, while inhibiting the target gene tfdp3, in turn inhibiting tumor growth and development .
Avantages Et Limitations Des Expériences En Laboratoire
4-Benzamidopiperidine hydrate has several advantages for use in lab experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. Additionally, it is highly soluble in both water and organic solvents, making it easy to use in a variety of experiments. However, it is important to note that 4-Benzamidopiperidine hydrate; 98% is a highly reactive compound, and it should be handled with caution.
Orientations Futures
There are a number of potential future directions for research involving 4-Benzamidopiperidine hydrate. These include further research into its use as a catalyst in the production of polymers and other products, as well as further research into its use as a ligand in coordination chemistry. Additionally, further research into the synthesis of biologically active compounds using 4-Benzamidopiperidine hydrate; 98% could lead to the development of new pharmaceuticals and other treatments. Finally, further research into the safety and efficacy of 4-Benzamidopiperidine hydrate; 98% could lead to the development of new and improved methods for its use in lab experiments.
Méthodes De Synthèse
4-Benzamidopiperidine hydrate can be synthesized in a two-step process. The first step involves the reaction of piperidine with benzamide to form 4-benzamidopiperidine. The second step involves the addition of water to the 4-benzamidopiperidine to form 4-benzamidopiperidine hydrate. This reaction can be carried out in a reaction vessel at a temperature of 60-80°C.
Safety and Hazards
Propriétés
IUPAC Name |
N-piperidin-4-ylbenzamide;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.H2O/c15-12(10-4-2-1-3-5-10)14-11-6-8-13-9-7-11;/h1-5,11,13H,6-9H2,(H,14,15);1H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCEZHZCJCYGMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1NC(=O)C2=CC=CC=C2.O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

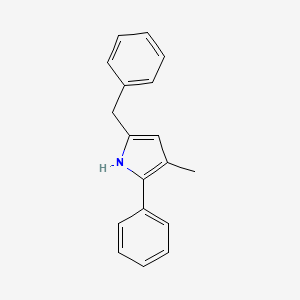


![2-Benzyl-5-[2-(5-benzyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole](/img/structure/B6335886.png)

